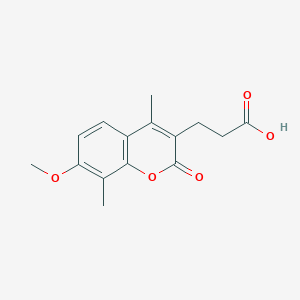

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

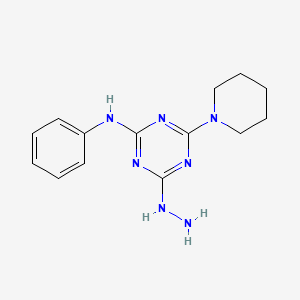

The compound “3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid” has a molecular formula of C15H16O5 . It is also known by its IUPAC name "3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C14H14O5/c1-8-10-4-3-9 (18-2)7-12 (10)19-14 (17)11 (8)5-6-13 (15)16/h3-4,7H,5-6H2,1-2H3, (H,15,16)" . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.284 Da . Other physical and chemical properties such as melting point, solubility, and stability are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen

-

- Application : Antifungal agents

- Method : Four series of novel, potent and low-toxicity 2,2-dimethyl-2H-chromene derivatives were designed and synthesized .

- Results : The in vitro antifungal experiments showed that compound 4j exhibited higher antifungal efficacy against five strains than the two commercially-available fungicides chlorothalonil and hymexazol .

-

- Application : Synthesis of furocoumarin

- Method : The structure of the synthesized furocoumarin was confirmed by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .

- Results : The advantages of this approach are the application of readily available starting compounds, atom economy, and easy work-up procedures, which can avoid chromatographic purification .

-

- Application : Preparation of novel coumarin-based anticancer agents

- Method : 7-hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .

- Results : The specific results or outcomes of this application were not detailed in the source .

-

- Application : Anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

- Method : Various methods for the preparation of 2H/4H-chromene derivatives have been reported, including one-pot synthesis, recyclable catalysts, green methodologies, and reactions in aqueous media .

- Results : The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency in the mentioned applications .

-

- Application : Synthesis of 3-heterocyclic coumarins .

- Method : The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .

- Results : The reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .

- Field : Medicinal Chemistry

- Application : Anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

- Method : Various methods for the preparation of 2H/4H-chromene derivatives have been reported, including one-pot synthesis, recyclable catalysts, green methodologies, and reactions in aqueous media .

- Results : The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency in the mentioned applications .

Eigenschaften

IUPAC Name |

3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8-10-4-6-12(19-3)9(2)14(10)20-15(18)11(8)5-7-13(16)17/h4,6H,5,7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQUXVLMABKFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2650955.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2650956.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-(oxan-4-yloxy)propanamide](/img/structure/B2650957.png)

![2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650968.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-2-oxoindoline-5-sulfonamide](/img/structure/B2650969.png)

![(1S,6R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2650974.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2650977.png)